
N-Desmethyl Sildenafil
Beschreibung
Contextualizing N-Desmethyl Sildenafil as a Key Metabolite in Drug Metabolism Studies
This compound, also known by its synonym UK-103,320, is the major circulating metabolite of Sildenafil. caymanchem.combiomol.com The formation of this compound occurs primarily through N-demethylation of Sildenafil, a process catalyzed by cytochrome P450 (CYP) enzymes in the liver. caymanchem.comauctoresonline.org Specifically, the isoforms CYP3A4 and, to a lesser extent, CYP2C9 are the main drivers of this metabolic conversion. drugbank.commdpi.com
Significance of Metabolite Research in Pharmacokinetics and Pharmacodynamics
Predicting Therapeutic Efficacy: An active metabolite can contribute significantly to the therapeutic effect of a drug, sometimes being more potent than the parent compound itself. metwarebio.com
Understanding Duration of Action: If a metabolite has a longer half-life than the parent drug, it can extend the therapeutic window. creative-proteomics.commetwarebio.com
Explaining Variability in Patient Response: Differences in how individuals metabolize drugs can lead to varying levels of active metabolites, which can in turn affect how a patient responds to treatment.
Assessing Drug-Drug Interactions: Co-administered drugs can inhibit or induce the enzymes responsible for metabolite formation, altering the pharmacokinetic profile and potentially leading to adverse effects. numberanalytics.com
Overview of this compound's Role in Sildenafil's Pharmacological Activity
This compound is not an inert byproduct; it is an active metabolite that contributes to the pharmacological effects of Sildenafil. nih.gov It exhibits a phosphodiesterase (PDE) selectivity profile that is similar to Sildenafil. drugbank.comeuropa.eu Research has shown that this compound has an in vitro potency for PDE5 that is approximately 50% of that of the parent drug. drugbank.comnih.gov
The table below summarizes key pharmacokinetic and pharmacodynamic parameters of this compound in relation to Sildenafil.
Parameter | Sildenafil | This compound |
Formation | Parent Drug | Major active metabolite formed by N-demethylation of Sildenafil via CYP3A4 and CYP2C9 enzymes. drugbank.commdpi.com |
Plasma Concentration | - | Approximately 40% of Sildenafil concentrations. drugbank.comeuropa.eu |
In Vitro PDE5 Potency | - | Approximately 50% that of Sildenafil. drugbank.comnih.gov |
Contribution to Pharmacological Effect | - | Estimated to be about 20% of Sildenafil's total effect. drugbank.com |
Terminal Half-life | 3-5 hours nih.gov | Approximately 4 hours drugbank.commdpi.com |
Plasma Protein Binding | ~96% drugbank.commdpi.com | ~96% drugbank.commdpi.com |
Eigenschaften
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKBZXHEOVDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161160 | |
Record name | Desmethylsildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-82-1 | |
Record name | Desmethylsildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylsildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139755-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. What validated analytical methods are recommended for quantifying N-Desmethyl Sildenafil in biological matrices?
Answer: The most robust methods for quantifying this compound include LC-MS/MS and UPLC-MS/MS , which offer high sensitivity and specificity. Key validation parameters include:
- Linearity : Ranges of 50–500 ng/mL with correlation coefficients (R²) >0.99 .
- LOD/LOQ : 15 ng/mL (LOD) and 50 ng/mL (LOQ) for matrices like plasma and beverages .
- Precision and Accuracy : Intra- and inter-day variability <15%, validated per ICH guidelines .
- Specificity : Use of multiple reaction monitoring (MRM) modes (e.g., m/z 461.0→283.0 for this compound) to avoid cross-reactivity with structurally similar metabolites .
Q. How does this compound’s pharmacokinetic (PK) profile differ from Sildenafil?
Answer: this compound, the primary active metabolite of Sildenafil, exhibits:
- Longer half-life : ~34 hours in some subjects compared to Sildenafil’s 3.5–8 hours .
- Food Effects : Sildenafil’s AUC and Cmax increase by >1.25-fold under fed conditions, while this compound’s PK parameters remain less affected .
- Protein Binding : ~92–96% binding in adults, comparable to Sildenafil .
Methodologically, crossover studies with linear mixed-effects models are critical for comparing fed/fasted PK parameters .
Advanced Research Questions
Q. What experimental designs mitigate variability in this compound PK studies?
Answer:
- Crossover Trials : Reduce inter-subject variability by comparing fed/fasted states within the same cohort .
- Statistical Models : Use linear mixed-effects models to account for delayed Tmax (e.g., 8.0 hours in fasted vs. 4.1 hours in fed states) .
- Exclusion Criteria : Predefine thresholds for measurable metabolite concentrations to exclude outliers (e.g., subjects with undetectable this compound levels) .
Q. How can molecular docking predict this compound’s repurposing potential for SARS-CoV-2 inhibition?
Answer:
- Binding Affinity : Computational docking (e.g., AutoDock Vina) shows significant binding to SARS-CoV-2 Mpro (PDB: 6LU7) with a ∆G of −8.5 kcal/mol, comparable to known inhibitors .
- ADMET Profiling : Evaluate drug-likeness via parameters like bioavailability score (0.55) and CNS permeability (logBB < −1) .
- Validation : Ramachandran plots and Z-scores (e.g., −1.91 for 6LU7) confirm protein structure integrity for reliable docking .
Q. What role do CYP3A isoforms play in this compound metabolism?
Answer:
- Enzyme Kinetics : CYP3A4 and CYP3A5 are primary isoforms catalyzing N-demethylation, with Km values of 12.3 µM and 15.6 µM, respectively .
- Isoform Selectivity : CYP3A7 (fetal isoform) shows negligible activity, emphasizing adult-specific metabolism .
- Inhibition Studies : Use ketoconazole (CYP3A inhibitor) to confirm metabolic pathways in hepatic microsomes .
Q. How should researchers validate simultaneous quantification of this compound with related compounds?
Answer:
- Chromatographic Separation : Use C18 columns (e.g., Agilent Eclipse Plus) with gradient elution (0.1% formic acid/acetonitrile) to resolve analogs like Pyrazole this compound .
- Cross-Validation : Compare results across labs using standardized reference materials (e.g., GC44350 for this compound citrate) .
- Matrix Effects : Assess ion suppression/enhancement in plasma vs. beverages via post-column infusion .
Q. What methodological strategies address contradictory data in metabolite activity studies?
Answer:
- Source Verification : Prioritize peer-reviewed studies over vendor data (e.g., exclude non-validated sources like BenchChem) .
- Meta-Analysis : Pool data from heterogeneous studies (I² >50%) using random-effects models to resolve contradictions (e.g., PK variability across populations) .
- Dose-Response Curves : Establish EC50 values for PDE5 inhibition to differentiate parent drug vs. metabolite efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.